molecular formula C17H19N3O5S B2815940 Ethyl 2-(2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate CAS No. 1903459-21-1

Ethyl 2-(2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate

Cat. No.: B2815940
CAS No.: 1903459-21-1
M. Wt: 377.42
InChI Key: WDKATKPBLYBKGR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a tetrahydrofuran ring, an isonicotinamide moiety, and a thiazole ring, all connected through an ethyl acetate linkage.

Preparation Methods

The synthesis of Ethyl 2-(2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate typically involves multi-step reactions starting from commercially available starting materials.

  • Synthetic Route:

    • Step 1: Synthesis of 2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazole derivative through a condensation reaction involving isonicotinic acid hydrazide and 2-chloroacetic acid in the presence of a base such as triethylamine.

    • Step 2: Formation of the final product by esterification of the resultant compound with ethyl alcohol under acidic conditions using catalysts like sulfuric acid or hydrochloric acid.

  • Industrial Production Methods:

    • Large-scale production generally follows the same synthetic route but employs continuous flow reactors to enhance reaction efficiency and yield.

    • The reaction conditions are optimized to maintain a consistent supply of intermediate products and minimize by-products.

Chemical Reactions Analysis

Ethyl 2-(2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate can undergo various chemical reactions:

  • Oxidation:

    • Commonly reacts with strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

  • Reduction:

    • The thiazole ring can be selectively reduced using agents like sodium borohydride in methanol, resulting in dihydrothiazole derivatives.

  • Substitution:

    • The tetrahydrofuran ring can undergo substitution reactions with nucleophiles such as sodium azide, leading to the formation of azido derivatives.

Scientific Research Applications

Ethyl 2-(2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate has diverse applications in scientific research:

  • Chemistry:

    • Used as an intermediate in the synthesis of complex organic molecules.

    • Serves as a model compound for studying reaction mechanisms.

  • Biology:

    • Employed in drug discovery research to investigate potential pharmacological activities.

    • Utilized in the development of enzyme inhibitors.

  • Medicine:

    • Explored for its potential as a therapeutic agent for treating various diseases.

  • Industry:

    • Applied in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism by which Ethyl 2-(2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound's thiazole ring can inhibit enzyme activity by binding to the active site, while the isonicotinamide moiety can engage in hydrogen bonding with receptor proteins, altering their function and signaling pathways.

Comparison with Similar Compounds

Compared to other compounds with similar structures, Ethyl 2-(2-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate stands out due to its unique combination of functional groups:

  • Ethyl 2-(2-(2-((pyrrolidin-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate:

    • Similar structure but with a pyrrolidin ring instead of tetrahydrofuran.

    • Exhibits different reactivity and biological activity.

  • Ethyl 2-(2-(2-((furan-3-yl)oxy)isonicotinamido)thiazol-4-yl)acetate:

    • Features a furan ring in place of tetrahydrofuran.

    • Shows variation in chemical behavior and application scope.

This compound’s unique configuration allows for specific interactions that aren't achievable with its analogs, making it a valuable molecule for further exploration and utilization in various scientific disciplines.

Properties

IUPAC Name

ethyl 2-[2-[[2-(oxolan-3-yloxy)pyridine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-2-24-15(21)8-12-10-26-17(19-12)20-16(22)11-3-5-18-14(7-11)25-13-4-6-23-9-13/h3,5,7,10,13H,2,4,6,8-9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKATKPBLYBKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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